molecular formula C9H6N2O3 B8619826 6-(Oxazol-5-yl)nicotinic acid

6-(Oxazol-5-yl)nicotinic acid

Cat. No.: B8619826
M. Wt: 190.16 g/mol
InChI Key: YRLJTCDDHRUEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Oxazol-5-yl)nicotinic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13)

InChI Key

YRLJTCDDHRUEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CN=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of methyl 6-formylnicotinate (60 mg, 0.363 mmol) in methanol (3 mL) was added sodium methoxide in methanol (0.5M, 2.91 mL, 1.45 mmol). Tosylmethyl isocyanide (85 mg, 0.436 mmol) was added to the reaction and the mixture was heated at reflux overnight. After cooling, the reaction mixture was concentrated. The residue was treated with 5% citric acid/50% brine (1:1) and extracted with ethyl acetate. The suspension was filtered, washed with water, and dried under vacuum to provide the title compound. MS (DCI/NH3) m/z: 191.0 (M+1)+.
Quantity
60 mg
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reactant
Reaction Step One
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3 mL
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sodium methoxide
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0 (± 1) mol
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2.91 mL
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85 mg
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Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared from 6-bromo-nicotinic acid and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[tris(isopropyl)silyl]-oxazole and following a procedure analogous to that described in Intermediate 45. Mass spectrum (ESI+): m/z=189 [M−H]−.
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
Intermediate 45
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0 (± 1) mol
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reactant
Reaction Step Two

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